molecular formula C13H9ClO3 B14294516 (3-Chlorophenyl) 2-hydroxybenzoate

(3-Chlorophenyl) 2-hydroxybenzoate

Cat. No.: B14294516
M. Wt: 248.66 g/mol
InChI Key: DSRAKPISHLDESU-UHFFFAOYSA-N
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Description

. This compound is a derivative of benzoic acid and is characterized by the presence of a chlorophenyl group attached to the benzoate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl) 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 3-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl) 2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chlorophenyl) 2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Chlorophenyl) 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H9ClO3

Molecular Weight

248.66 g/mol

IUPAC Name

(3-chlorophenyl) 2-hydroxybenzoate

InChI

InChI=1S/C13H9ClO3/c14-9-4-3-5-10(8-9)17-13(16)11-6-1-2-7-12(11)15/h1-8,15H

InChI Key

DSRAKPISHLDESU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC(=CC=C2)Cl)O

Origin of Product

United States

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